Hafnium - 7440-58-6

Hafnium

Catalog Number: EVT-305367
CAS Number: 7440-58-6
Molecular Formula: Hf
Molecular Weight: 178.5 g/mol
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Product Introduction

Description

Hafnium is a chemical element with the symbol Hf and atomic number 72. [] It is a lustrous, silvery gray, tetravalent transition metal. [] Hafnium chemically resembles zirconium and is found in zirconium minerals. [] Hafnium is named after Hafnia, the Latin name for Copenhagen, where it was discovered. [] Hafnium is a vital element in various scientific research applications due to its unique properties.

Future Directions
  • Neuromorphic computing: Developing hafnium oxide-based memristor synapses for neuromorphic computing architectures. []

Hafnium(IV) Oxide

    Compound Description: Hafnium(IV) oxide (HfO2), also known as hafnia, is a thermally stable, high-k dielectric material. It is widely studied for its applications in microelectronics, particularly as a gate dielectric in transistors and as a charge storage layer in memory devices. The papers discuss various aspects of HfO2, including its synthesis, properties, and applications. For instance, one study investigated the impact of nitrogen and its distribution on the structural properties of high-k layers, including HfO2 deposited by atomic layer deposition (ALD) . Another study focused on preparing tetragonal HfO2 films with high dielectric constant and strength through low-temperature oxidation processes .

Hafnium Silicate

    Compound Description: Hafnium silicate (HfSiOx) is a high-k dielectric material that combines the advantages of both HfO2 and silicon dioxide (SiO2). It exhibits good thermal stability and electrical properties, making it suitable for use in microelectronic devices. Research has focused on developing low-temperature synthesis methods for HfSiOx thin films to improve their compatibility with existing silicon-based technologies , . One study explored the use of hafnium silicate as a dielectric layer in low-voltage bendable pentacene thin-film transistors, achieving promising device performance .

Hafnium Tritide

    Compound Description: Hafnium tritide is a metal tritide used in various applications related to tritium handling and research. A study investigated the dissolution rate of hafnium tritide particles in simulated lung fluid, revealing its extremely low solubility and providing insights into its potential health effects upon inhalation .

Hafnium Aluminate

    Compound Description: Hafnium aluminate (HfAlO) is a high-k dielectric material formed by alloying hafnium oxide with aluminum oxide. Research has focused on optimizing the composition and processing of HfAlO thin films to achieve desirable properties for memory applications . One study explored the effect of nitridation on different high-k layers, including HfAlO with varying Hf:Al ratios . The study revealed that nitridation could modify the structural properties and nitrogen incorporation in HfAlO, impacting its performance in non-volatile memories.

Hafnium Carbide

    Compound Description: Hafnium carbide (HfC) is a refractory ceramic material with extremely high melting point, hardness, and wear resistance. It finds applications in high-temperature environments, cutting tools, and aerospace components , . One study investigated the formation of HfC in oxygen-deficient HfO2 thin films during vacuum annealing . The findings suggested that a high concentration of oxygen vacancies in HfO2 could facilitate the formation of HfC, potentially impacting the performance of resistive random access memory devices.

Hafnium Nitride

    Compound Description: Hafnium nitride (HfN) is an ultra-hard ceramic material known for its high melting point, excellent wear resistance, and good electrical conductivity. It has potential applications in cutting tools, wear-resistant coatings, and microelectronics. One study investigated the impact of implant coatings on bone tissue, using implants coated with a combination of titanium and hafnium nitrides (TiN + HfN) . The results showed that the TiN + HfN coatings led to favorable bone remodeling and did not cause complications, highlighting their potential for biomedical applications.

Additional Related Compounds:

  • Potassium fluorozirconate (K2ZrF6) - A zirconium compound used as a precursor for obtaining alloys, often containing hafnium as an impurity.
  • Zirconium (IV) basic sulfate - A compound used in the extraction and separation of zirconium and hafnium from zircon mineral.
  • Tetrakis-N,O-dialkylcarbamato hafnium(IV) [Hf((i)PrNC(O)O(i)Pr)4] - A novel volatile compound of hafnium explored as a precursor for the low-temperature growth of HfO2 thin films by metal-organic chemical vapor deposition (MOCVD).
  • Tetrakis-N,N,N'-trialkylureato hafnium(IV) [Hf((i)PrNC(O)N-(Me)Et)4] - Another volatile hafnium compound investigated for its potential as a precursor for HfO2 thin film growth.
  • Hexaacetato calix(6)arene - An organic compound used as an extractant for the selective separation of hafnium(IV) from aqueous solutions.
  • Tetrakis(diethylamido)hafnium (Hf(NEt2)4) - A liquid hafnium precursor used in the chemical vapor deposition of hafnium dioxide and hafnium silicate films.
  • Tris(diethylamino)silane ((NEt2)3SiH) - A silicon precursor used in conjunction with Hf(NEt2)4 for depositing amorphous hafnium silicate films.
  • Tetraisocyanatosilane (Si(NCO)4) - Another silicon precursor employed with Hf(NEt2)4 for the deposition of hafnium silicate films.

References

Source

Hafnium is typically extracted from zirconium ores, such as zircon (ZrSiO4) and baddeleyite (HfO2). The extraction process involves separating hafnium from zirconium due to their similar chemical properties, often using fractional crystallization or ion exchange methods.

Classification

Hafnium belongs to the d-block of the periodic table and is classified as a transition metal. It shares similar properties with zirconium, including a high density and resistance to oxidation.

Synthesis Analysis

Methods

Hafnium can be synthesized through several methods, including:

  1. Reduction of Hafnium Tetrachloride: This method involves reducing hafnium tetrachloride (HfCl4) using magnesium or sodium at elevated temperatures.
  2. Hydrothermal Synthesis: Hafnium oxide nanoparticles can be synthesized through hydrothermal processes using hafnium tetrachloride and sodium hydroxide, allowing control over particle size and morphology by adjusting parameters like temperature and pH .
  3. Alkoxide Method: Hafnium alkoxides, such as hafnium tetraethoxide, can be synthesized by reacting hafnium tetrachloride with sodium alkoxides under controlled conditions .

Technical Details

For instance, the synthesis of tetrakis(ethylmethylamino)hafnium involves a multi-step process under inert atmospheres, where reactants are added sequentially while maintaining specific temperature ranges to ensure optimal yields .

Molecular Structure Analysis

Structure

Hafnium typically forms a variety of compounds, including hafnium dioxide (HfO2), which exists in multiple crystalline forms such as monoclinic and tetragonal structures. The molecular geometry of hafnium compounds often reflects its coordination number, which can vary depending on the ligands present.

Data

The bond lengths in hafnium compounds can vary significantly; for example, in hafnium dioxide, the Hf-O bond length is approximately 1.94 Å in the tetragonal phase .

Chemical Reactions Analysis

Reactions

Hafnium undergoes various chemical reactions, including:

  • Hydrolysis: Hafnium cations readily hydrolyze in aqueous solutions, forming hydroxides that can precipitate out of solution.
  • Complexation: Hafnium forms stable complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), under specific pH conditions .

Technical Details

The formation of these complexes often depends on factors such as pH and concentration of the ligands. For instance, at pH levels above 6, excessive precipitation of hafnium hydroxides can occur, complicating complexation reactions .

Mechanism of Action

Process

The mechanism by which hafnium compounds interact with other substances often involves coordination chemistry principles. Hafnium's ability to form stable complexes with ligands is crucial for its applications in catalysis and materials science.

Data

Studies indicate that hafnium complexes exhibit unique stability profiles based on their ligand environments, affecting their reactivity and potential uses in various applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Hafnium has a melting point of approximately 2233 °C.
  • Density: The density of hafnium is about 13.31 g/cm³.
  • Color: It appears as a shiny silvery-gray metal.

Chemical Properties

  • Reactivity: Hafnium is resistant to corrosion but reacts with halogens and acids at elevated temperatures.
  • Oxidation States: The most common oxidation state of hafnium is +4.

Relevant data from studies show that hafnium's high melting point and corrosion resistance make it suitable for high-temperature applications .

Applications

Scientific Uses

Hafnium is utilized in various scientific applications:

  1. Nuclear Reactors: Its neutron-absorbing properties make it an essential component in control rods for nuclear reactors.
  2. Aerospace Industry: Due to its high melting point, hafnium is used in aerospace components that must withstand extreme temperatures.
  3. Electronics: Hafnium oxide serves as a dielectric material in advanced semiconductor devices due to its high dielectric constant.
Introduction to Hafnium

Hafnium (Hf), atomic number 72, is a lustrous, silvery-gray transition metal that occupies a unique position in materials science and nuclear technology. This element exhibits exceptional thermal stability, corrosion resistance, and nuclear properties that make it indispensable for advanced industrial applications. Chemically resembling zirconium due to the lanthanide contraction phenomenon, hafnium nevertheless displays distinct characteristics that have driven specialized technological uses. Its high melting point (2,506 K) and density (13.31 g/cm³ at 20°C) classify it among the refractory metals, while its remarkable neutron absorption cross-section has secured its role in nuclear engineering. Found exclusively in combination with zirconium minerals in nature, hafnium presents significant challenges in extraction and purification, processes that have evolved considerably since its discovery [1] [5] [10].

Historical Discovery and Nomenclature

The discovery of hafnium culminated a half-century of scientific investigation into the elusive element occupying position 72 in the periodic table. Before its definitive identification, numerous researchers claimed discovery of this missing element, assigning proposed names based on spectral anomalies or presumed origins. Notable among these premature claims were Georges Urbain's "celtium" (1911), derived from rare-earth mineral analysis, and several other proposals including "norium," "jargonium," and "asium" [6] [9]. These misidentifications stemmed primarily from hafnium's extraordinary chemical similarity to zirconium, which rendered conventional separation methods ineffective [1] [2].

The definitive discovery occurred in 1923 when Dutch physicist Dirk Coster and Hungarian-Swedish chemist George Charles de Hevesy, working at Niels Bohr's institute in Copenhagen, employed X-ray spectroscopic analysis on Norwegian zircon samples. Their innovative application of Moseley's law and Bohr's atomic theory confirmed element 72's presence through characteristic X-ray emission lines [1] [6]. This discovery marked the last identification of a stable, naturally occurring element and validated Bohr's prediction that element 72 would be a transition metal rather than a rare earth [2] [9].

The element was named "hafnium" derived from Hafnia, the Latin name for Copenhagen, honoring the city where its discovery occurred. This nomenclature prevailed despite Bohr's initial preference for "danium" and represents one of the few elements named after a geographical location in recognition of its discovery context rather than mythological or property-based associations [6] [9]. The International Atomic Weights Committee officially accepted hafnium in 1930, cementing its place in the periodic table [1].

Table 1: Historical Claims Prior to Hafnium's Discovery

ResearcherYearProposed NameMineral SourceReason for Misidentification
Georges Urbain1911CeltiumRare-earth mineralsSpectral misinterpretation
Henry Sorby1869JargoniumZirconExperimental error (retracted)
Tellef Dahl1879NorwegiumNorwegian mineralsIncomplete separation
Nikolai Nenadkevich1914AsiumOrthitePolitical disruption prevented verification

Position in the Periodic Table and Chemical Classification

Hafnium resides in Group 4 (IVB) of the periodic table, positioned below zirconium and above rutherfordium in Period 6. Its electron configuration, [Xe] 4f¹⁴ 5d² 6s², designates it as a transition metal with a preference for the +4 oxidation state in compounds, though lower oxidation states (-2, 0, +1, +2, +3) are also observed in specialized compounds [1] [5]. The element exhibits a hexagonal close-packed (hcp) crystal structure (α-form) at standard temperature and pressure, transitioning to a body-centered cubic (bcc) structure (β-form) at 2,388 K [1] [8].

A fundamental aspect of hafnium's chemistry is its extraordinary resemblance to zirconium, a consequence of the lanthanide contraction effect. This phenomenon describes how the filling of the 4f orbital across the lanthanide series causes a greater-than-expected decrease in atomic radii. Despite hafnium having 32 more electrons than zirconium, its atomic radius (159 pm) and ionic radius of Hf⁴⁺ (71 pm for coordination number 6) are nearly identical to those of zirconium (Zr⁴⁺ = 72 pm) [1] [5] [8]. This similarity extends to chemical behavior, making separation exceptionally challenging:

  • Reactivity Profile: Hafnium forms a protective oxide/nitride film when exposed to air, conferring remarkable corrosion resistance. It resists alkalis and most acids except hydrofluoric acid, but reacts at elevated temperatures with oxygen (forming HfO₂), nitrogen (forming HfN), carbon (forming HfC), and halogens (forming tetrahalides) [5] [10]. Finely divided hafnium powder exhibits pyrophoric properties, igniting spontaneously in air [1].

  • Coordination Chemistry: The +4 oxidation state dominates hafnium chemistry, where it typically achieves high coordination numbers (7 or 8) in complexes. This distinguishes it from titanium (Group 4 neighbor) where lower oxidation states are more prevalent [5]. Common compounds include hafnium tetrachloride (HfCl₄, precursor for metal production), hafnium oxide (HfO₂, high-k dielectric), and hafnium carbide (HfC, ultra-refractory material) [1] [10].

  • Notable Differences: Despite chemical similarities, significant differences exist in compound volatility and solubility. Hafnium compounds generally display lower solubility and higher melting points than their zirconium analogs. For example, hafnium carbide (HfC) melts at 3,990°C, while the mixed tantalum-hafnium carbide (Ta₄HfC₅) holds the record for highest known melting point at 4,215°C [2] [5].

Table 2: Atomic and Physical Properties of Hafnium

PropertyValueComparison to Zirconium
Atomic Number7240 (Zr)
Atomic Mass178.486 g/mol91.224 g/mol (Zr)
Atomic Radius159 pm155 pm (Zr)
Ionic Radius (Hf⁴⁺/Zr⁴⁺)71 pm (CN=6)72 pm (CN=6)
Density13.31 g/cm³6.52 g/cm³ (Zr)
Melting Point2,506 K (2,233°C)2,128 K (1,855°C) (Zr)
Thermal Neutron Cross Section105 barns0.18 barns (Zr)
Electronegativity (Pauling)1.31.33 (Zr)
Crystal Structure (RT)Hexagonal Close-Packed (hcp)Hexagonal Close-Packed (hcp)

Natural Occurrence and Geochemical Distribution

Hafnium never occurs as a free element in nature and lacks dedicated minerals in economic quantities. Instead, it exists exclusively in solid solution within zirconium minerals, with its concentration typically ranging between 1-4% of the zirconium content depending on geological context [1] [5]. The Earth's upper crust contains hafnium at estimated concentrations of 3.0-4.8 parts per million by mass, classifying it among the rare transition metals [1] [7].

Primary Mineral Hosts:

  • Zircon (ZrSiO₄): The most significant host mineral, found abundantly in heavy mineral sand deposits derived from igneous rocks. Hafnium substitutes for zirconium within the zircon crystal lattice, typically constituting 0.5-2% of the combined Hf + Zr content [1] [5].
  • Baddeleyite (ZrO₂): An important source mineral primarily found in carbonatites and kimberlites. Hafnium concentrations in baddeleyite generally range from 1-3% [5].
  • Hafnon ((Hf,Zr)SiO₄): A rare isostructural counterpart to zircon where hafnium exceeds zirconium content. Found in highly fractionated granitic pegmatites, such as those in Mozambique and Malawi [1] [22].
  • Altered Zircons: Residual crystallization products like alvite and cyrtolite can exhibit substantially enriched hafnium content, with notable examples containing up to 17% hafnium oxide (cyrtolite from Rockport, Massachusetts) [5].

Geochemical Behavior and Fractionation:Despite their chemical similarity, zirconium and hafnium exhibit measurable fractionation during geological and hydrological processes. In pristine igneous rocks and chondritic meteorites, the Zr/Hf molar ratio remains relatively constant within the range of 70-78, defining the Bulk Silicate Earth (BSE) signature [3]. However, significant deviations occur in specific environments:

  • Magmatic Systems: In highly fractionated peraluminous granites, the Zr/Hf ratio decreases substantially (sometimes below 20) due to preferential incorporation of zirconium into early-crystallizing minerals, leaving residual melts enriched in hafnium [3] [7].
  • Hydrothermal Environments: Acidic volcanic waters demonstrate sub-chondritic Zr/Hf ratios (as low as 40), indicating preferential mobilization of hafnium under low pH conditions. Conversely, hypersaline brines (e.g., Dead Sea systems) exhibit superchondritic ratios exceeding 100, suggesting differential solubility or adsorption behavior [3].
  • Surface Waters: Significant fractionation occurs during water-rock interaction. In estuarine environments like the Hudson River, Zr/Hf molar ratios increase from chondritic values (≈74) to approximately 110 with increasing salinity. This results from enhanced release of zirconium from suspended particles coupled with slower removal kinetics of hafnium [3]. Marine settings show even more extreme fractionation, with open ocean seawater displaying Zr/Hf ratios approaching 600 due to biological scavenging and adsorption processes [3].

Global Distribution and Production:Economically significant hafnium-bearing zircon deposits occur in placer formations globally. Major sources include heavy mineral sands in Australia (particularly Western Australia), Brazil, the southeastern United States (Florida), western Africa, and India [1] [5]. The principal commercial production route involves processing zirconium ores (mainly zircon) from these deposits, with hafnium separation occurring as an essential step in nuclear-grade zirconium purification [1] [10]. Recent exploration has identified potential unconventional resources in trachyte tuffs containing hafnium-enriched eudialyte or armstrongite at Dubbo, New South Wales, Australia [1].

Table 3: Hafnium Distribution in Natural Materials

Material/EnvironmentTypical Hf ConcentrationZr/Hf Molar Ratio
Chondritic Meteorites≈0.1 ppm70-78 (chondritic)
Bulk Silicate Earth0.18-0.30 ppm70-78
Zircon (unfractionated)0.5-2% of (Zr+Hf) content≈40
Cyrtolite (altered zircon)Up to 17% HfO₂<10
Peraluminous GranitesUp to 100 ppm<20-40
Open Ocean Seawater0.2-0.7 pmol/kg≈600
Hypersaline BrinesVaries100-120
Acidic Volcanic WatersVaries40-60

Properties

CAS Number

7440-58-6

Product Name

Hafnium

IUPAC Name

hafnium

Molecular Formula

Hf

Molecular Weight

178.5 g/mol

InChI

InChI=1S/Hf

InChI Key

VBJZVLUMGGDVMO-UHFFFAOYSA-N

SMILES

[Hf]

Solubility

Insoluble (NIOSH, 2016)
Hafnium is slowly attacked by concentrated sulfuric acid. Hafnium is unaffected by nitric acid in all concentrations. It is resistant to dilute solutions of hydrochloric acid and sulfuric acid. Hafnium is attacked by all mineral acids if traces of fluorides are present. Hafnium is very resistant to attack by alkalies.
Soluble in hydrogen fluoride
Solubility in water: none
Insoluble

Synonyms

Hafnium

Canonical SMILES

[Hf]

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